molecular formula C31H34ClN3O5 B15032932 diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15032932
M. Wt: 564.1 g/mol
InChI Key: WZKZTVMIZXHJQB-UHFFFAOYSA-N
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Description

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the ester groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of chloro and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diisopropyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various

Properties

Molecular Formula

C31H34ClN3O5

Molecular Weight

564.1 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H34ClN3O5/c1-17(2)39-30(36)26-19(5)33-20(6)27(31(37)40-18(3)4)28(26)23-16-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-7)24(32)15-21/h8-18,28,33H,1-7H3

InChI Key

WZKZTVMIZXHJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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